![molecular formula C18H14ClN5O3 B11418718 N-(5-chloro-2-methoxyphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B11418718.png)
N-(5-chloro-2-methoxyphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-methoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide typically involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with an appropriate aryl amine . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, is synthesized from anthranilic acid . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinazoline derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-2-methoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other triazoloquinazoline derivatives.
Biology: Investigated for its antimicrobial and antitubercular activities.
Industry: Utilized in the development of new antimicrobial agents.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide involves its interaction with specific molecular targets. The compound exhibits antimicrobial activity by inhibiting the growth of bacteria through interference with their cellular processes . It may also inhibit enzymes essential for bacterial survival, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
N-(5-Chloro-2-methoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide stands out due to its specific substitution pattern, which imparts unique biological activities. Its methoxy and chloro substituents enhance its antimicrobial properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C18H14ClN5O3 |
|---|---|
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetamide |
InChI |
InChI=1S/C18H14ClN5O3/c1-27-15-7-6-11(19)8-13(15)21-16(25)10-23-17-9-20-22-24(17)14-5-3-2-4-12(14)18(23)26/h2-9H,10H2,1H3,(H,21,25) |
InChI-Schlüssel |
PAVSIMUZFYUXBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


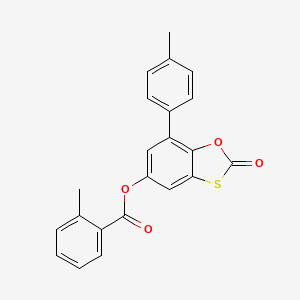
![7-Chloro-3-(3-fluorophenyl)-5-(4-methylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11418644.png)
![Dimethyl {5-[(4-fluorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418649.png)
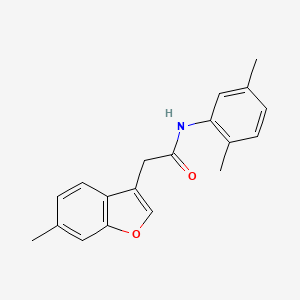
![4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11418657.png)
![3-[(acetyloxy)methyl]-7-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11418668.png)
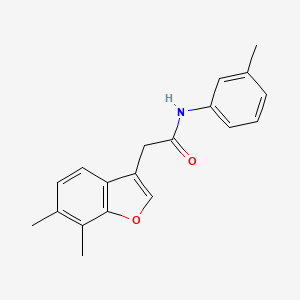
![N-cyclohexyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11418677.png)
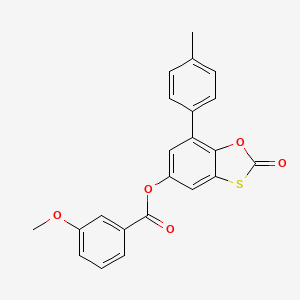
![11-methyl-7-(3-morpholin-4-ylpropyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11418695.png)
![1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418696.png)
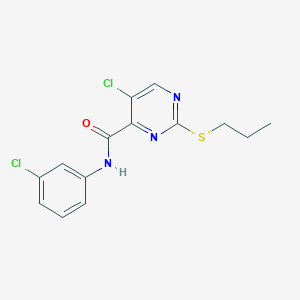
![1-(2-fluorobenzyl)-3-(3-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418724.png)
![3-(3-(2-isopropyl-5-methylphenoxy)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11418733.png)
